- Lithium compound catalyzed deoxygenative hydroboration of primary, secondary and tertiary amides, Dalton Transactions, 2021, 50(7), 2354-2358
Cas no 942-05-2 (2-(1-Naphthyl)ethylamine hydrochloride)
Il 2-(1-Naftil)etilammina cloridrato è un composto organico utilizzato principalmente come intermedio sintetico in chimica farmaceutica e nella ricerca chimica. La sua struttura naftalenica conferisce proprietà aromatiche e stabilità, rendendolo utile in reazioni di formazione di legami carbonio-carbonio e nella sintesi di composti biologicamente attivi. La forma cloridrato migliora la solubilità in solventi polari, facilitando la manipolazione in condizioni di laboratorio. Questo reagente è apprezzato per la sua purezza e riproducibilità, caratteristiche essenziali per applicazioni in sintesi asimmetrica e sviluppo di farmaci. La sua reattività selettiva lo rende adatto per la preparazione di derivati amminici complessi.
942-05-2 structure
Product Name:2-(1-Naphthyl)ethylamine hydrochloride
Numero CAS:942-05-2
MF:C12H14ClN
MW:207.699262142181
CID:1983478
PubChem ID:24884538
Update Time:2025-08-03
2-(1-Naphthyl)ethylamine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1-Naphthyl)ethylamine hydrochloride
- 1-Naphthaleneethanamine hydrochloride
- 1-Naphthaleneethylamine hydrochloride
- ACMC-20aorj
- AC1Q3DA7
- SureCN1491257
- 661694_ALDRICH
- CTK8C6159
- EN300-69171
- 2-naphthalen-1-ylethanamine,hydrochloride
- 2-naphthalen-1-ylethanamine
- hydrochloride
- 1-Naphthaleneethanamine, hydrochloride (9CI)
- 1-Naphthaleneethylamine, hydrochloride (6CI, 7CI, 8CI)
- 2-(Naphthalen-1-yl)ethan-1-amine hydrochloride
- IIQLCIPKSPJKEJ-UHFFFAOYSA-N
- AKOS027473507
- CS-0173107
- 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
- 2-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE,&
- DB-238675
- 2-(Naphthalen-1-yl)ethanaminehydrochloride
- [2-(1-naphthyl)ethyl]amine hydrochloride
- MFCD08276817
- DTXSID60494784
- 2-(1-Naphthyl)ethylamine hydrochloride, 95%
- 2-(1-naphthyl)ethanamine hydrochloride
- C78250
- SCHEMBL1491257
- 2-naphthalen-1-ylethanamine;hydrochloride
- AB91914
- N-[2-(1-naphthyl)ethyl]amine hydrochloride
- 2-(Naphthalen-1-yl)ethanamine hydrochloride
- 942-05-2
-
- MDL: MFCD08276817
- Inchi: 1S/C12H13N.ClH/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7H,8-9,13H2;1H
- Chiave InChI: IIQLCIPKSPJKEJ-UHFFFAOYSA-N
- Sorrisi: Cl.NCCC1C2C(=CC=CC=2)C=CC=1
Proprietà calcolate
- Massa esatta: 207.08100
- Massa monoisotopica: 207.0814771g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Punto di fusione: 247-259 °C
- PSA: 26.02000
- LogP: 3.84330
2-(1-Naphthyl)ethylamine hydrochloride Dati doganali
- CODICE SA:2921499090
- Dati doganali:
Codice doganale cinese:
2921499090Panoramica:
2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-(1-Naphthyl)ethylamine hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 661694-500MG |
2-(1-Naphthyl)ethylamine hydrochloride |
942-05-2 | 95% | 500MG |
¥1399.35 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 661694-1G |
2-(1-Naphthyl)ethylamine hydrochloride |
942-05-2 | 95% | 1G |
¥2251.91 | 2022-02-24 | |
| TRC | N132020-250mg |
[2-(1-Naphthyl)ethyl]amine hydrochloride |
942-05-2 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N132020-500mg |
[2-(1-Naphthyl)ethyl]amine hydrochloride |
942-05-2 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N132020-1000mg |
[2-(1-Naphthyl)ethyl]amine hydrochloride |
942-05-2 | 1g |
$ 480.00 | 2022-06-03 | ||
| ChemScence | CS-0173107-1g |
2-(Naphthalen-1-yl)ethan-1-amine hydrochloride |
942-05-2 | 1g |
$131.0 | 2022-04-26 | ||
| ChemScence | CS-0173107-100mg |
2-(Naphthalen-1-yl)ethan-1-amine hydrochloride |
942-05-2 | 100mg |
$97.0 | 2022-04-26 | ||
| ChemScence | CS-0173107-250mg |
2-(Naphthalen-1-yl)ethan-1-amine hydrochloride |
942-05-2 | 250mg |
$108.0 | 2022-04-26 | ||
| ChemScence | CS-0173107-500mg |
2-(Naphthalen-1-yl)ethan-1-amine hydrochloride |
942-05-2 | 500mg |
$120.0 | 2022-04-26 | ||
| Chemenu | CM141190-1g |
[2-(1-Naphthyl)ethyl]amine hydrochloride |
942-05-2 | 97% | 1g |
$195 | 2024-07-19 |
2-(1-Naphthyl)ethylamine hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Titanium isopropoxide , Poly(methylhydrosiloxane) Solvents: Toluene ; 24 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; acidified
Riferimento
- Hydrosiloxane-Ti(OiPr)4: an efficient system for the reduction of primary amides into primary amines as their hydrochloride salts, Tetrahedron Letters, 2011, 52(32), 4072-4075
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: 2407860-87-9 Solvents: Hexane ; 12 h, 60 °C; 60 °C → rt
1.2 Solvents: Methanol ; rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Solvents: Methanol ; rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Riferimento
- Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia-Borane, ACS Catalysis, 2021, 11(5), 2786-2794
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands, Bioorganic & Medicinal Chemistry, 1998, 6(10), 1875-1887
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Aziridine formation by lithium aluminum hydride reduction of oximes, Tetrahedron, 1968, 24(9), 3681-96
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform-d ; 6 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 25 °C
Riferimento
- Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines, Journal of Organic Chemistry, 2015, 80(14), 7281-7287
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,5-diphenyl-1H-imidazolium-4-yl]bis[μ… Solvents: Toluene ; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Riferimento
- Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation, Chemical Science, 2020, 11(7), 1848-1854
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2730023-52-4 Solvents: Toluene ; 12 h, 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Riferimento
- Hydrosilylative reduction of primary amides to primary amines catalyzed by a terminal [Ni-OH] complex, Chemical Communications (Cambridge, 2021, 57(73), 9204-9207
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, rt; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 30 min, rt
Riferimento
- A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines, Advanced Synthesis & Catalysis, 2013, 355(1), 47-52
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Synthesis and pharmacology of N-cyano-(β-arylethyl)amines, Journal of Medicinal Chemistry, 1970, 13(4), 640-4
2-(1-Naphthyl)ethylamine hydrochloride Raw materials
- 1-Naphthylacetamide
- 2-(Naphthalen-1-yl)acetonitrile
- 4,4,5,5-Tetramethyl-N-[2-(1-naphthalenyl)ethyl]-N-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolan-2-amine
2-(1-Naphthyl)ethylamine hydrochloride Preparation Products
2-(1-Naphthyl)ethylamine hydrochloride Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:942-05-2)2-(1-Naphthyl)ethylamine hydrochloride
Numero d'ordine:A941094
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:36
Prezzo ($):316.0/948.0
Email:sales@amadischem.com
2-(1-Naphthyl)ethylamine hydrochloride Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
942-05-2 (2-(1-Naphthyl)ethylamine hydrochloride) Prodotti correlati
- 3166-88-9(Benzeneethanamine,4-ethyl-, hydrochloride (1:1))
- 4735-50-6(1-Naphthaleneethanamine Hydrochloride)
- 156-28-5(2-Phenylethylamine hydrochloride)
- 19352-02-4(1-naphthalen-1-ylpropan-2-amine;hydrochloride)
- 5470-40-6(2-M-Tolylethanamine Hydrochloride)
- 27557-86-4(2-(naphthalen-1-yl)propan-1-amine)
- 2017-68-7(2-Naphthalen-2-yl-ethylamine)
- 22682-80-0(9-Anthraceneethanamine,N,N-dimethyl-, hydrochloride (1:1))
- 2017-67-6(2-Naphthaleneethanamine Hydrochloride)
- 39260-86-1(2-(P-Tolyl)ethylamine Hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942-05-2)2-(1-Naphthyl)ethylamine hydrochloride
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):316.0/948.0